![molecular formula C13H17N5O2S B7436279 N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide, also known as MPP or S 32006, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to the class of piperidine sulfonamides and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is not fully understood. However, it has been suggested that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide may exert its neuroprotective effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the ability to increase the levels of BDNF, reduce oxidative stress, and modulate the activity of various signaling pathways. N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is that it has shown promising results in preclinical studies for the treatment of various neurological disorders. Another advantage is that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide could be tested in combination with other drugs to determine whether it has synergistic effects. Finally, N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide could be further modified to improve its pharmacokinetic properties and increase its brain penetration.
Synthesis Methods
The synthesis of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline, which is then converted to the key intermediate 1-(pyridin-3-yl)pyrazolidin-3-amine. The final step involves the reaction of this intermediate with N-methylpiperidine-3-sulfonyl chloride to yield N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide.
Scientific Research Applications
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has neuroprotective and neurotrophic effects, which may be beneficial in the treatment of these disorders.
properties
IUPAC Name |
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-14-21(19,20)10-3-2-8-18(9-10)13-12-11(4-5-17-13)15-6-7-16-12/h4-7,10,14H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPINFUOWNSYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCN(C1)C2=NC=CC3=NC=CN=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.